molecular formula C15H13NO B15097855 1-Carbazol-9-ylpropan-1-one CAS No. 59708-36-0

1-Carbazol-9-ylpropan-1-one

Katalognummer: B15097855
CAS-Nummer: 59708-36-0
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: DLNZMKCYZNYLGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Carbazole, 9-(1-oxopropyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 9H-Carbazole, 9-(1-oxopropyl)- typically involves the acylation of carbazole. One common method is the Friedel-Crafts acylation, where carbazole reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods:

Industrial production of carbazole derivatives often involves large-scale chemical synthesis using similar Friedel-Crafts acylation methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry:

9H-Carbazole, 9-(1-oxopropyl)- is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials with unique electronic and optical properties .

Biology and Medicine:

Carbazole derivatives have shown promise in pharmaceutical research due to their biological activities. They have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents .

Industry:

In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and polymers. They are also employed in the manufacture of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Wirkmechanismus

The mechanism of action of 9H-Carbazole, 9-(1-oxopropyl)- and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some carbazole derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

9H-Carbazole, 9-(1-oxopropyl)- is unique due to the presence of the carbonyl group, which imparts specific reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and valuable in the development of new materials and pharmaceuticals .

Eigenschaften

CAS-Nummer

59708-36-0

Molekularformel

C15H13NO

Molekulargewicht

223.27 g/mol

IUPAC-Name

1-carbazol-9-ylpropan-1-one

InChI

InChI=1S/C15H13NO/c1-2-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3

InChI-Schlüssel

DLNZMKCYZNYLGS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.